molecular formula C38H41NO17S B132110 Phenyl tacgal-sglu CAS No. 148705-04-8

Phenyl tacgal-sglu

Cat. No.: B132110
CAS No.: 148705-04-8
M. Wt: 815.8 g/mol
InChI Key: MKHUYWRGPWAYHK-HTHPTONZSA-N
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Description

Phenylephrine hydrochloride (PE), chemically designated as 3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride, is a sympathomimetic agent primarily used as a nasal decongestant and occasionally as a vasopressor in hypotensive emergencies . It is commonly formulated in oral medications, nasal sprays, and ophthalmic solutions. PE’s mechanism involves selective α₁-adrenergic receptor agonism, leading to vasoconstriction and reduced mucosal congestion. Analytical methods for PE quantification are critical for quality control in pharmaceuticals, given its widespread use and narrow therapeutic index.

Properties

CAS No.

148705-04-8

Molecular Formula

C38H41NO17S

Molecular Weight

815.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1

InChI Key

MKHUYWRGPWAYHK-HTHPTONZSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside
phenyl TAcGal-SGlu

Origin of Product

United States

Chemical Reactions Analysis

Horner–Wadsworth–Emmons (HWE) Olefination

  • γ-Phenyl-γ-amino vinyl phosphonates (e.g., compound 5 ) and sulfones (e.g., compound 6 ) are synthesized via HWE olefination of trityl-protected α-amino aldehydes with tetraethyl methylenediphosphonate or diethyl ((phenylsulfonyl)methyl) phosphonate (Scheme 1–3, ).

  • Key reaction conditions :

    • Aldehyde substrate : Trityl-protected α-amino aldehyde (24 )

    • Phosphonate reagent : Tetraethyl methylenediphosphonate

    • Base : Sodium hydride (NaH)

    • Yield : 60–97%

  • Mechanistic insight : The reaction proceeds without racemization (confirmed via chiral HPLC), making it suitable for enantioselective synthesis .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazoles (e.g., 3a-b ) are synthesized via CuAAC between azidophenyloxadiazole (2 ) and alkyne-terminated ethylene glycols (1a-b ) (Scheme 1, ).

  • Conditions : THF-H₂O, CuI catalyst, yields 30–75% .

Sulfonylation and Oxidation

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives (e.g., 1 ) are synthesized via AlCl₃-catalyzed sulfonylation of chlorobenzene, followed by CrO₃ oxidation (Scheme 1, ).

  • Key steps :

    • Sulfonylation: 4-Methylbenzene-1-sulfonyl chloride + chlorobenzene → 1-chloro-4-tosylbenzene

    • Oxidation: CrO₃ in glacial acetic acid → carboxylic acid (1 ) .

Positive Allosteric Modulators (PAMs) of mGlu₄

  • N-Phenylsulfonyl-1H-pyrrole picolinamides (e.g., 7a ) exhibit EC₅₀ values of 83–448 nM as mGlu₄ PAMs (Table 2, ).

    • Optimization : Methyl/ethyl substituents at R₁ improve metabolic stability but reduce potency (EC₅₀ = 448–217 nM) .

1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives

  • Compound 5n shows antiproliferative activity against NCI-60 cancer cell lines (Table 1, ).

    • Synthesis : Nucleophilic attack of anilines on phenyl isocyanates yields diaryl ureas (64–91% yields) .

Table 1. Key Reactions of Phenyl-Containing Compounds

Reaction TypeSubstrateReagent/ConditionsYield (%)ApplicationSource
HWE OlefinationTrityl-protected aldehydeNaH, methylenediphosphonate60–97Enantioselective synthesis
CuAACAzidophenyloxadiazoleAlkyne, CuI, THF-H₂O30–75Triazole synthesis
Sulfonylation/OxidationChlorobenzeneAlCl₃, CrO₃, acetic acid93Sulfonyl benzoic acid

Comparison with Similar Compounds

Comparison with Similar Compounds: Analytical Methodologies

Spectrophotometric Methods

The proposed spectrophotometric method for PE employs diazotized 2-aminobenzothiazole, forming a stable azo dye with a molar absorptivity of 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm. This method exhibits a linear range of 0.4–10 ppm and remains stable for 48 hours, outperforming other visible spectrophotometric techniques in reproducibility (±0.95–3.09% RSD) and excipient tolerance (up to 1,000 μg additives) .

In contrast, methods using oxidative coupling with 4-aminoantipyrine (Al-Abachi and Al-Ward, 2002) report higher sensitivity but inferior stability, requiring immediate analysis . Similarly, colorimetric assays for structurally related compounds like ephedrine and phenylpropanolamine often involve distinct reagents (e.g., ninhydrin or Folin-Ciocalteu), which lack comparable stability or specificity .

Chromatographic and Advanced Techniques

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) offer superior sensitivity and specificity for PE quantification in multi-drug formulations (e.g., acetaminophen-chlorpheniramine combinations). However, these methods demand costly instrumentation and extended sample preparation, making them less feasible for routine analysis (Marin and Barbas, 2004). Flow injection analysis (FIA) with chemiluminescence detection achieves rapid PE quantification but requires precise temperature control and exhibits shorter reagent stability (Yolanda et al., 2001).

Titration and Pharmacopeial Standards

The British Pharmacopoeia (2000) recommends potentiometric titration with NaOH for PE quantification. While accurate, this method is time-consuming and unsuitable for low-concentration formulations (e.g., nasal sprays), where spectrophotometry proves more practical .

Data Tables: Analytical Performance Comparison

Table 1: Comparison of Analytical Methods for Phenylephrine Hydrochloride

Method Key Reagent/Technique Molar Absorptivity (L·mol⁻¹·cm⁻¹) Linear Range (ppm) Stability Interference Tolerance References
Spectrophotometry (Current) Diazotized 2-aminobenzothiazole 6.62 × 10³ 0.4–10 48 hours ≤1,000 μg excipients
Spectrophotometry (Oxidative) 4-aminoantipyrine ~8.5 × 10³* 0.5–12 <24 hours Limited
HPLC C18 column, UV detection N/A 0.1–50 Stable Minimal
British Pharmacopoeia Titration NaOH (potentiometric) N/A N/A N/A High-purity required

*Estimated from literature .

Research Findings and Advantages

Compared to phenylpropanolamine and ephedrine, PE’s azo-derivative formation is uniquely efficient in alkaline media, enabling robust quantification without derivatization . However, the method’s lower sensitivity than HPLC limits its utility in trace analysis.

Q & A

Q. What criteria define a well-structured hypothesis for this compound research?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Ensure access to sufficient sample quantities and instrumentation.
  • Novel : Address gaps in existing literature (e.g., unexplored metabolic pathways).
  • Ethical : Comply with institutional review boards for in vivo studies.
  • Relevant : Align with broader scientific goals (e.g., drug discovery or environmental monitoring) .

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